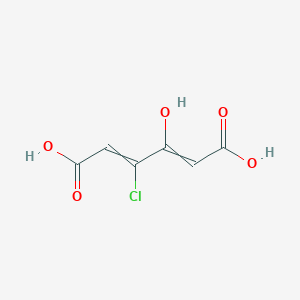
3-Chloro-4-hydroxyhexa-2,4-dienedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-hydroxyhexa-2,4-dienedioic acid is a compound with significant interest in the field of organic chemistry. It is known for its unique structure, which includes both chloro and hydroxy functional groups attached to a dienedioic acid backbone. This compound is used as a building block in various synthetic applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxyhexa-2,4-dienedioic acid typically involves the use of directed Heck-decarboxylate coupling reactions. The reaction conditions often involve the use of palladium catalysts and bases such as sodium acetate or cesium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-hydroxyhexa-2,4-dienedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide and periodate mixtures.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and periodate mixtures are commonly used.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-4-hydroxyhexa-2,4-dienedioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of polyenes and other complex organic molecules.
Biology: The compound has shown promising anticancer activities in leukemia cell lines.
Medicine: Its derivatives are being explored for potential therapeutic applications.
Industry: It serves as an intermediate in the production of various chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-hydroxyhexa-2,4-dienedioic acid involves its reactivity as a dienedioic acid. The carboxylic group acts as a directing group to promote reactions and control regioselectivity . In biological systems, its anticancer activity is thought to be related to its ability to interfere with cellular pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- Bis-trimethylsilylbutadiene
- Diene silanols
- Diene–methyliminodiacetic acid (MIDA) boronate
- Cyclobutenes
Uniqueness
3-Chloro-4-hydroxyhexa-2,4-dienedioic acid is unique due to its combination of chloro and hydroxy functional groups, which provide distinct reactivity patterns compared to other dienedioic acids . This makes it a valuable compound for synthetic applications where specific functional group transformations are required.
Propiedades
Número CAS |
113787-09-0 |
|---|---|
Fórmula molecular |
C6H5ClO5 |
Peso molecular |
192.55 g/mol |
Nombre IUPAC |
3-chloro-4-hydroxyhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5ClO5/c7-3(1-5(9)10)4(8)2-6(11)12/h1-2,8H,(H,9,10)(H,11,12) |
Clave InChI |
ASGBBRCWMYBFCS-UHFFFAOYSA-N |
SMILES canónico |
C(=C(C(=CC(=O)O)Cl)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol](/img/structure/B14300185.png)
![2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]-](/img/structure/B14300191.png)
![N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide](/img/structure/B14300197.png)
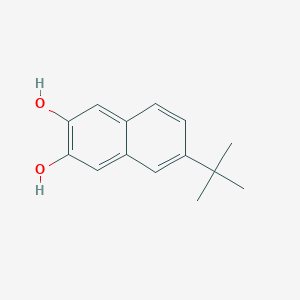
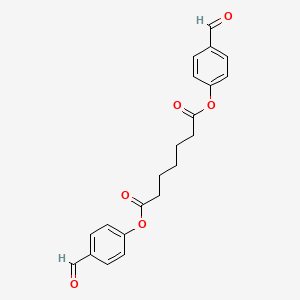

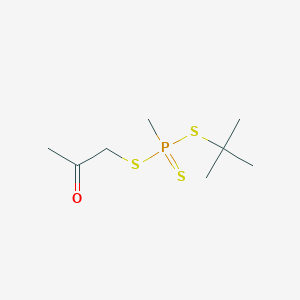
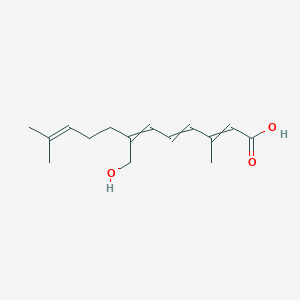
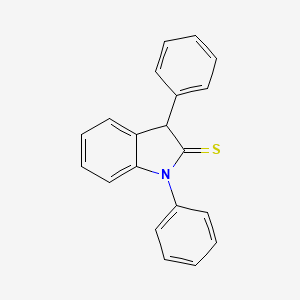
![2,3-Dimethoxy-6H,8H-[1,6]naphthyridino[6,7-c][1,3]benzothiazin-8-one](/img/structure/B14300233.png)
![Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14300235.png)
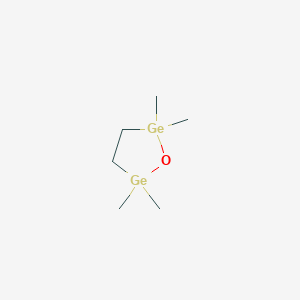

![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)
